2-(Difluoromethoxy)-6-fluoro-3-iodopyridine
Description
Properties
Molecular Formula |
C6H3F3INO |
|---|---|
Molecular Weight |
288.99 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-fluoro-3-iodopyridine |
InChI |
InChI=1S/C6H3F3INO/c7-4-2-1-3(10)5(11-4)12-6(8)9/h1-2,6H |
InChI Key |
KAJMYBQYIIHPGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1I)OC(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine typically involves the introduction of the difluoromethoxy group, the fluoro group, and the iodo group onto the pyridine ring. One common method involves the difluoromethylation of a pyridine derivative using difluoromethylation reagents. This process can be achieved through various methods, including metal-based catalysis and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to introduce the difluoromethoxy group. The use of advanced difluoromethylation reagents and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Palladium-Catalyzed Fluoro-Carbonylation
The iodine atom at position 3 enables palladium-mediated carbonylative coupling. In a protocol optimized for aryl iodides, Pd(TFA)₂ (1 mol%) and Xantphos (1.5 mol%) in DMF at 70°C facilitate fluoro-carbonylation with 2-(difluoromethoxy)-5-nitropyridine (2 ), yielding acyl fluorides (Fig. 1A). Key findings include:
-
Yield : Up to 97% when reagents are added sequentially (Pd catalyst first, followed by 2 and CsF) .
-
Mechanism : Oxidative addition of Pd(0) into the C–I bond generates aryl-Pd(II) intermediate I , which reacts with in situ-generated formyl fluoride from 2 to produce acyl fluorides .
Table 1 : Optimized conditions for Pd-catalyzed fluoro-carbonylation
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Pd Catalyst | Pd(TFA)₂ | 97 |
| Ligand | Xantphos | 97 |
| Base | CsF (1.5 equiv) | 97 |
| Temperature | 70°C | 97 |
Transition Metal-Mediated Trifluoromethylation
The C–I bond undergoes Cu/Pd-mediated trifluoromethylation using reagents like ClCF₂CO₂Me or FSO₂CF₂CO₂Me. Industrial-scale examples include:
-
Conditions : CuI (1.5–20 mol%), KF (1.1 equiv), NMP/DMF at 90–120°C .
-
Outcome : Substitution of iodine with CF₃, achieving multi-kilogram scale for pharmaceutical intermediates .
Cross-Coupling Reactions
The iodine substituent participates in diverse cross-coupling reactions:
Suzuki-Miyaura Borylation
Ir-catalyzed C–H borylation of CF₃-pyridines (analogous systems) proceeds regioselectively at the α-position under [Ir(OMe)(cod)]₂ (3 mol%) and dtbpy (6 mol%) in cyclohexane at 100°C . For 2-(difluoromethoxy)-6-fluoro-3-iodopyridine:
-
Expected reactivity : Borylation at position 4 (γ to iodine) due to steric and electronic effects of substituents.
Table 2 : Borylation outcomes for CF₃-pyridines
| Substrate | Product | Yield (%) |
|---|---|---|
| 2,3-bis(CF₃)pyridine | 5-BPin derivative | 85 |
| 4-CF₃-2-chloropyridine | 6-BPin derivative | 69 |
Stille and Negishi Couplings
Pd(PPh₃)₄ or Pd₂(dba)₃ catalyzes coupling with organostannanes or organozinc reagents, replacing iodine with aryl/alkyl groups.
Stability and Byproduct Formation
-
Thermal decomposition : Prolonged storage in CDCl₃ at RT eliminates HF from fluorinated intermediates, forming pyridines (e.g., 72–91% yields for analogous 3-fluoro-3,6-dihydropyridines → pyridines) .
-
Byproducts : Competing Heck-type coupling or homocoupling observed in Pd-mediated reactions without optimized ligand ratios .
Scientific Research Applications
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved properties.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups can influence the compound’s reactivity and binding affinity to target molecules, potentially affecting biological processes and pathways .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Pyridine Derivatives
Key Findings:
Substituent Effects on Reactivity and Stability: The difluoromethoxy group (-OCHF₂) in the target compound and its analogs (e.g., 6-(Difluoromethoxy)pyridin-3-amine) enhances metabolic stability compared to methoxy (-OCH₃) or hydroxy (-OH) groups, as demonstrated in pantoprazole synthesis . Iodine at position 3 introduces significant molecular weight (313.00 g/mol) and polarizability, which may improve halogen bonding in drug-receptor interactions compared to lighter halogens (e.g., fluorine) or non-halogen substituents (e.g., -NH₂ in ).
Analytical Characterization :
- Compounds with trifluoromethyl (-CF₃) or iodine substituents (e.g., 6-Difluoromethoxy-2-methoxy-3-(trifluoromethyl)pyridine ) are typically analyzed via LCMS and HPLC, as seen in the synthesis of complex spirocyclic compounds (m/z 853.0–867.0, retention times 1.31–1.37 minutes) . These methods ensure purity and structural fidelity, critical for pharmaceutical intermediates.
Applications :
- Pharmaceuticals : The target compound’s iodine and difluoromethoxy groups align with trends in kinase inhibitor design, where halogen atoms improve binding affinity .
- Agrochemicals : Trifluoromethyl-substituted pyridines (e.g., 6-Difluoromethoxy-2-methoxy-3-(trifluoromethyl)pyridine ) are prevalent in herbicides due to their resistance to environmental degradation.
Biological Activity
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoromethoxy and iodine groups enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.
The molecular formula of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine is with a molecular weight of approximately 257.02 g/mol. The difluoromethoxy group contributes to its lipophilicity and hydrogen bonding capabilities, which are crucial for binding interactions with biological macromolecules.
Research indicates that compounds containing difluoromethoxy groups can enhance binding affinity to various biological targets. This is primarily due to the increased hydrogen bond donor ability, which improves interactions with proteins and enzymes compared to non-fluorinated analogs . The presence of iodine may also contribute to unique electronic properties that affect the compound's reactivity and selectivity towards specific biological pathways.
Enzyme Inhibition
Studies have shown that 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine exhibits inhibitory activity against specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain kinases, which are critical in cancer cell proliferation . This inhibition can lead to altered signaling pathways that may induce apoptosis in malignant cells.
Case Studies
- Acute Myeloid Leukemia (AML) : In a study focusing on AML, derivatives of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine were evaluated for their ability to induce differentiation in leukemia cells. The results indicated that these compounds could upregulate markers such as CD11b, suggesting a potential therapeutic role in AML treatment .
- Tubulin Binding : Another investigation revealed that the compound acts as a tubulin disruptor, affecting microtubule dynamics and leading to differentiation in AML cells. This mechanism highlights its potential as a novel therapeutic agent targeting cytoskeletal components .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine:
- Palladium-Catalyzed Reactions : Utilizing palladium catalysts for fluoro-carbonylation reactions has been effective in synthesizing this compound from readily available precursors .
- Optimization Studies : Various reaction conditions have been optimized to increase yield and selectivity, demonstrating the versatility of palladium-catalyzed methodologies in producing fluorinated pyridine derivatives .
Comparative Analysis
To better understand the biological activity of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine, we can compare it with similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Iodo-2-methoxypyridine | Iodine on pyridine; methoxy group | Lower bioactivity due to less electronegative substituents |
| 2-Difluoromethoxypyridine | Difluoromethoxy group; no iodine | Increased hydrogen bond donor ability |
| 5-Fluoro-2-iodopyridine | Fluoro group instead of difluoromethoxy; iodine | Different electronic properties affecting reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
